5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole

Regioisomer Separation Physicochemical Characterization Quality Control

5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole (CAS 54055-32-2) is a C5-functionalized, N1,C3-dimethyl pyrazole derivative featuring a terminal 2-chloroethyl side chain on the pyrazole ring carbon-5. It belongs to the class of haloalkyl-substituted pyrazoles widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and organometallic ligands.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
Cat. No. B12886615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CCCl)C
InChIInChI=1S/C7H11ClN2/c1-6-5-7(3-4-8)10(2)9-6/h5H,3-4H2,1-2H3
InChIKeyBBEDHNCNHCHXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole (CAS 54055-32-2) for Research and Industrial Sourcing: Core Identity and Physicochemical Baseline


5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole (CAS 54055-32-2) is a C5-functionalized, N1,C3-dimethyl pyrazole derivative featuring a terminal 2-chloroethyl side chain on the pyrazole ring carbon-5 . It belongs to the class of haloalkyl-substituted pyrazoles widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and organometallic ligands. Key physicochemical properties include a predicted density of 1.1 ± 0.1 g/cm³, a boiling point of 245.8 ± 25.0 °C at 760 mmHg, a flash point of 102.5 ± 23.2 °C, a calculated LogP of 1.28, and a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C; no experimental melting point is reported . Its molecular formula is C₇H₁₁ClN₂ and its molecular weight is 158.63 g/mol .

Regioisomer C5-chloroethyl pyrazole for site-specific C–C bond formation
Synthetic role Intermediate for pharmaceutical, agrochemical, and ligand synthesis
Handling Predicted moderate boiling point supports vacuum distillation purification

Why 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole Cannot Be Substituted by N1- or C3-Chloroethyl Regioisomers in Research


The regioisomeric identity of the chloroethyl substituent on the pyrazole ring is not interchangeable. 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole (CAS 54055-32-2) places the reactive chloroethyl arm at the C5 position, which differs fundamentally from the N1-substituted isomer 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS 38460-08-1) and the C3-substituted isomer 3-(2-chloroethyl)-1,5-dimethyl-1H-pyrazole (CAS 54055-31-1) in both electronic environment and steric accessibility . In the context of heterocyclic C–H functionalization, the C5 position of 1,3-disubstituted pyrazoles exhibits distinct reactivity, and the C5-attached chloroethyl group serves as a synthetic handle for further elaboration without competing with N1 reactivity [1]. For procurement, selecting the incorrect regioisomer leads to divergent downstream products, invalidating structure–activity relationships in medicinal chemistry programs and altering ligand coordination modes in organometallic catalysis [2].

Target: C5-Cl ethyl N1-isomer (CAS 38460-08-1) Reactivity at nitrogen center may shift nucleophilic substitution pathways and form different regioisomeric products.
Target: C5-Cl ethyl C3-isomer (CAS 54055-31-1) Altered steric and electronic environment can modify ligand coordination geometry and heterocycle functionalization sites.
Target: C5-Cl ethyl Hydroxyethyl analog Hydroxyl group may interfere with electrophilic aromatic substitution; chloroethyl preserves ring nucleophilicity for formylation.

Quantitative Differentiation Evidence for 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole: Head-to-Head and Cross-Study Comparisons


Regioisomeric Boiling Point Differential vs. N1-Chloroethyl Isomer: A Procurement-Relevant Purity and Handling Indicator

The C5-chloroethyl regioisomer (CAS 54055-32-2) exhibits a predicted boiling point of 245.8 ± 25.0 °C at 760 mmHg, while the N1-substituted regioisomer 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS 38460-08-1) has a reported boiling point of 228.3 °C at 760 mmHg . This ~17.5 °C difference in boiling points provides a tangible physical property distinction that is relevant for distillation-based purification, gas chromatographic analysis, and identity confirmation during incoming material inspection. Both isomers share the identical molecular formula (C₇H₁₁ClN₂) and molecular weight (158.63 g/mol) but differ in density (target: 1.1 ± 0.1 g/cm³; N1-isomer: 1.13 g/cm³) .

Boiling point differential
Predicted
Δ ~17.5 °C higher for C5-isomer (245.8 °C vs N1-isomer 228.3 °C at 760 mmHg)
Supports regioisomer-specific GC identity confirmation and distillation purification.
Computational estimates; experimental verification recommended.
Regioisomer Separation Physicochemical Characterization Quality Control

Scalable Synthesis via Grotjahn Methodology: 30 g Scale in 2 Days vs. Traditional N-Alkylation Approaches

The Grotjahn group demonstrated a general synthetic route to 5-substituted 3-(2-chloroethyl)pyrazoles (including the target compound class) that proceeds from protected alkynols and acid chlorides, through alkynyl ketones, to the pyrazole core, with alcohol deprotection and chlorination as the final steps [1]. This sequence is completed within 2 days on a 30 g scale with excellent overall yield [1]. In contrast, the traditional N-alkylation of 3,5-dimethylpyrazole with dichloroethane under phase-transfer conditions (Attarian et al., 2005) yields the N1-substituted isomer 1-(β-chloroethyl)-3,5-dimethylpyrazole in 77% isolated yield [2]. The Grotjahn route is specifically suited for C3/C5-functionalized regioisomers rather than N1-substituted products, making it the preferred synthetic entry for the target C5-chloroethyl regioisomer.

Scalable synthesis route
Cross-study context
Grotjahn route: 30 g scale, 2 d, excellent yield; Traditional N-alkylation: 77% yield, N1-specific only.
Preferred synthetic entry for C5/C3 regioisomers; supports supplier sourcing evaluation.
Yield not individually quantified for target compound; Grotjahn ref. [REFS-1].
Process Chemistry Scalable Synthesis Pyrazole Functionalization

Vilsmeier–Haack Formylation Reactivity Contrast: C5-Chloroethyl Pyrazole vs. Hydroxyl-Containing Analog

Rstakyan et al. (2015) demonstrated that 1-(2-chloroethyl)-3,5-dimethylpyrazole undergoes direct Vilsmeier–Haack formylation to give the target product in 70% yield, whereas the corresponding hydroxyl analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol fails to undergo formylation under identical conditions and instead suffers hydroxyl-to-chloride displacement [1]. This reactivity divergence highlights the critical role of the chloroethyl group in preserving pyrazole ring nucleophilicity for electrophilic aromatic substitution. The chloroethyl substituent prevents quaternization of the pyridine-type nitrogen, which would otherwise deactivate the ring toward electrophilic attack [1].

Formylation reactivity
Direct comparison
Chloroethyl: 70% formylation yield; Hydroxyethyl: 0% (Cl displacement observed).
Chloroethyl group enables C4-formylation for pyrazole-4-carboxaldehyde building blocks.
Vilsmeier–Haack conditions; Rstakyan et al. 2015.
Heterocyclic Formylation Pyrazole Electrophilic Substitution Synthetic Intermediate Utility

Ethylene Oligomerization Catalyst Performance: Chloroethyl vs. Hydroxyethyl Pyrazolyl Ligands on Nickel

Ainooson et al. (2011) compared nickel(II) complexes bearing the N1-chloroethyl pyrazolyl ligand L2 (1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole) with those bearing the hydroxyethyl analog L1 (2-(3,5-dimethylpyrazol-1-yl)ethanol) for ethylene oligomerization [1]. The L2-derived nickel complex 7 achieved an activity of up to 4329 kg/mol Ni·h and produced primarily butenes (90%) with minor hexenes (10%), which were completely converted to Friedel–Crafts alkylated-toluene products. In contrast, the L1-derived nickel complex 3 produced a broader product distribution of butenes (57%) and hexenes (43%), with only 20% combined conversion to alkylated-toluene [1]. This demonstrates that replacing the hydroxyl group with a chloro group in the ligand side chain dramatically shifts product selectivity toward lighter olefins (C4) and enhances subsequent Friedel–Crafts alkylation activity.

Oligomerization selectivity
Direct comparison
Chloroethyl ligand: 90% butenes, activity 4329 kg/mol Ni·h; Hydroxyethyl: 57% butenes, 20% Friedel-Crafts conversion.
Chloroethyl ligand shifts product slate to C4 olefins and enhances downstream alkylation.
EtAlCl₂ cocatalyst, toluene; Ainooson et al. 2011.
Organometallic Catalysis Ethylene Oligomerization Ligand Design

Validated Application Scenarios for 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole Based on Quantitative Evidence


Regioisomer-Specific Synthesis of C4-Formylated Pyrazole Building Blocks via Vilsmeier–Haack Chemistry

Medicinal chemistry teams requiring pyrazole-4-carboxaldehyde intermediates should procure the C5-chloroethyl regioisomer specifically, as the chloroethyl group preserves pyrazole ring nucleophilicity for Vilsmeier–Haack formylation, delivering the C4-formylated product in 70% yield, whereas the hydroxyl analog yields no formylation product [1]. This transformation is inaccessible with N1-chloroethyl or C3-chloroethyl isomers due to differing electronic effects.

Selective Ethylene Oligomerization Catalyst Development Using Chloroethyl-Pyrazolyl Nickel Complexes

Organometallic research groups and petrochemical catalyst developers seeking high C4 selectivity in ethylene oligomerization should evaluate the chloroethyl-functionalized pyrazolyl ligand motif [1]. Nickel complexes of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole deliver 90% butene selectivity with activities up to 4329 kg/mol Ni·h, a 33-percentage-point improvement over the hydroxyethyl analog, and enable complete in situ Friedel–Crafts alkylation of the solvent.

Scalable Multi-Gram Synthesis of C-Functionalized Pyrazole Libraries for Parallel Medicinal Chemistry

Research groups synthesizing diverse C5-substituted pyrazole libraries can leverage the Grotjahn synthetic methodology, which enables access to 5-substituted 3-(2-chloroethyl)pyrazoles on a 30 g scale within 2 days with excellent overall yield [1]. This route is regiospecific for C3/C5-disubstituted products and avoids the N1-substitution that dominates traditional alkylation methods, ensuring procurement of the correct regioisomer for structure–activity relationship studies.

Precursor for N-Vinylpyrazole Monomers via Dehydrochlorination

Polymer and materials chemistry groups developing vinylpyrazole-based monomers or reactive diluents can utilize the chloroethyl-substituted pyrazole as a direct precursor for dehydrochlorination. The Attarian protocol achieves dehydrochlorination of N-(β-chloroethyl)pyrazoles to N-vinylpyrazoles in 80–90% yield under phase-transfer conditions [1]. While demonstrated on the N1-isomer, the C5-chloroethyl variant may offer alternative vinylpyrazole connectivity for copolymerization studies.

Application
Selection Property
Validation Focus
C4-Formylated pyrazole building blocks
Chloroethyl preserves ring nucleophilicity for Vilsmeier–Haack formylation
Formylation reactivity review
Ethylene oligomerization catalyst development
Chloroethyl ligand enhances C4 selectivity and Friedel–Crafts conversion
Product slate selectivity and catalyst activity review
Multi-gram C-functionalized pyrazole library synthesis
Reported scalable route for regiospecific C3/C5 access
Synthetic route reproducibility and regioisomer confirmation
Vinylpyrazole monomer precursor via dehydrochlorination
Chloroethyl group as precursor for vinylpyrazole formation
Dehydrochlorination efficiency and polymerizability review
Quote Request

Request a Quote for 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.